

Finafloxacin hydrochloride chemical structure and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Finafloxacin hydrochloride*

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Finafloxacin Hydrochloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the chemical structure, physicochemical properties, and mechanism of action of **finafloxacin hydrochloride**. The information is curated for researchers, scientists, and professionals involved in drug development, offering a consolidated resource for laboratory and clinical research.

Chemical Structure and Identification

Finafloxacin is a fluorinated quinolone antibiotic characterized by an 8-cyano substituent and a 7-pyrrolo-oxazinyl moiety.^[1] The hydrochloride salt is the form commonly used in pharmaceutical preparations.

Chemical Structure of Finafloxacin

Table 1: Chemical Identification of **Finafloxacin Hydrochloride**

Identifier	Value	Reference(s)
IUPAC Name	8-cyano-1-cyclopropyl-6-fluoro-7-[(4aS,7aS)-hexahydropyrrolo[3,4-b][2,3]oxazin-6(2H)-yl]-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid, monohydrochloride	[2]
CAS Number	209342-41-6	[2]
Molecular Formula	C ₂₀ H ₁₉ FN ₄ O ₄ · HCl	[2]
Molecular Weight	434.9 g/mol	[2]
SMILES	<chem>FC1=CC2=C(C(C#N)=C1N3C-INVALID-LINK--([H])[C@]4([H])C3N(C5CC5)C=C(C(O)=O)C2=O.Cl</chem>	[2]
InChI	InChI=1S/C20H19FN4O4.ClH/c21-14-5-11-17(25(10-1-2-10)7-13(19(11)26)20(27)28)12(6-22)18(14)24-8-15-16(9-24)29-4-3-23-15;/h5,7,10,15-16,23H,1-4,8-9H2,(H,27,28);1H/t15-,16-;/m0./s1	[2]

Physicochemical Properties

The physicochemical properties of **finafloxacin hydrochloride** are crucial for its formulation, delivery, and pharmacokinetic profile. A summary of these properties is presented below.

Table 2: Physicochemical Properties of **Finafloxacin Hydrochloride**

Property	Value	Reference(s)
Appearance	White to yellowish powder or crystals	[4]
Solubility	Slightly soluble in water (0.125 mg/mL)[4], Soluble in DMSO[5]	[4][5]
5.5 mg/mL (at pH 7)	[2]	
1.9 mg/mL (at pH 4.5)	[2]	
pKa	pKa ₁ : 5.6 (carboxylate function)	[2]
pKa ₂ : 7.8 (N in C7 substituent)	[2]	
UV Absorption (λ_{max})	245, 286, 371 nm	[5]

Experimental Protocols

While detailed, step-by-step experimental protocols for the determination of all physicochemical properties are often proprietary, this section outlines the methodologies cited in the available literature.

Determination of pKa (Potentiometric Titration)

The ionization constants (pKa) of finafloxacin were determined by potentiometric titration.[2]

This standard method involves the following general steps:

- **Sample Preparation:** A precise amount of **finafloxacin hydrochloride** is dissolved in a suitable solvent, typically a co-solvent system like water/methanol, to ensure complete dissolution.
- **Titration:** The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.
- **pH Monitoring:** The pH of the solution is monitored continuously throughout the titration using a calibrated pH meter and electrode.

- **Data Analysis:** A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa values are then determined from the inflection points of this curve, which correspond to the points of half-neutralization for the acidic and basic functional groups.

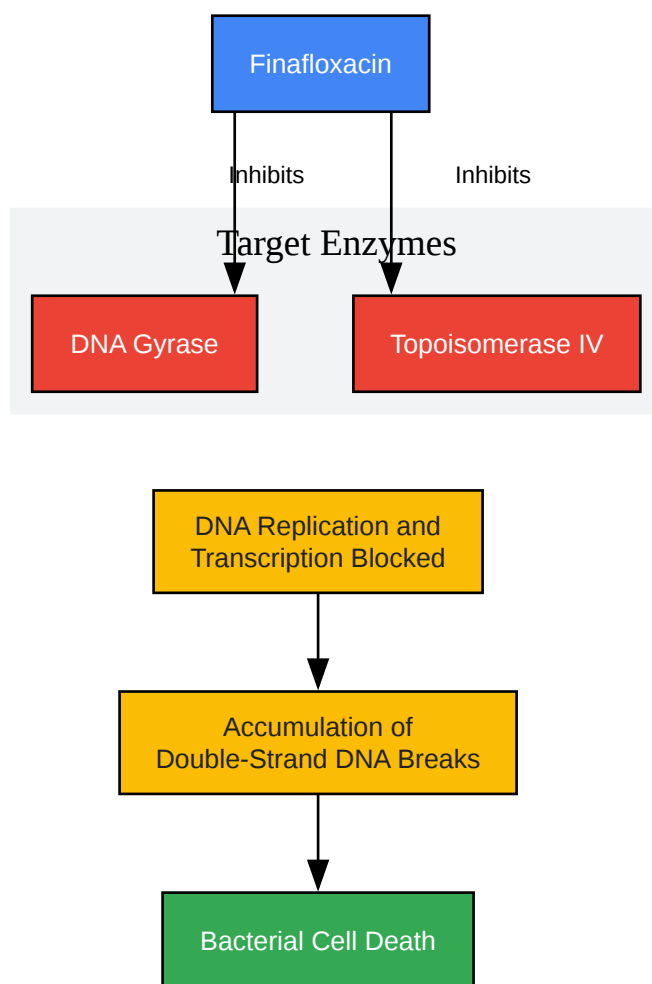
Determination of Solubility (HPLC Method)

The solubility of finafloxacin at different pH values was determined using High-Performance Liquid Chromatography (HPLC).^[2] A general procedure for this type of analysis includes:

- **Equilibrium Establishment:** An excess amount of **finafloxacin hydrochloride** is added to a series of buffered solutions at different pH values. These suspensions are agitated at a constant temperature for a sufficient period to ensure equilibrium is reached.
- **Sample Preparation:** The saturated solutions are filtered to remove any undissolved solid. The filtrate is then diluted with a suitable mobile phase.
- **HPLC Analysis:** The diluted samples are injected into an HPLC system equipped with a suitable column (e.g., a reverse-phase C18 column) and a UV detector.
- **Quantification:** The concentration of finafloxacin in each sample is determined by comparing the peak area from the chromatogram to a standard curve generated from solutions of known finafloxacin concentrations.

Mechanism of Action

Finafloxacin, like other fluoroquinolones, exerts its antibacterial effect by inhibiting bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV.^{[6][7]} These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination.^[7] The inhibition of these enzymes leads to the accumulation of double-strand DNA breaks, ultimately resulting in bacterial cell death. A key feature of finafloxacin is its enhanced activity in acidic environments (pH 5.0-6.0), a condition where many other fluoroquinolones are less effective.^[1]

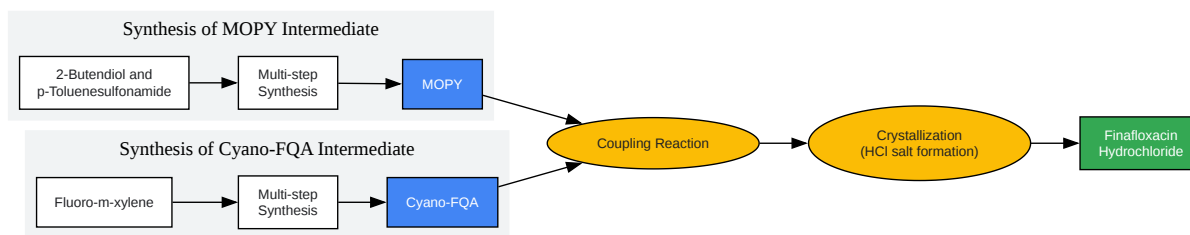


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Caption: Mechanism of action of Finafloxacin.

Experimental Workflow: Synthesis of Finafloxacin Hydrochloride

The synthesis of **finafloxacin hydrochloride** is a multi-step process involving the preparation of two key intermediates, (1S,6S)-Morpholinopyrrolidine (MOPY) and 7-chloro-8-cyano-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid (Cyano-FQA), followed by their coupling and crystallization.[2]



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Caption: Synthetic workflow for **Finafloxacin Hydrochloride**.

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- To cite this document: BenchChem. [Finafloxacin hydrochloride chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b029271#finafloxacin-hydrochloride-chemical-structure-and-properties\]](https://www.benchchem.com/product/b029271#finafloxacin-hydrochloride-chemical-structure-and-properties)

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